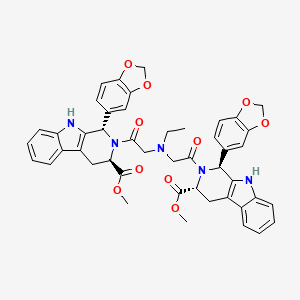

Bisprehomotadalafil

Description

Properties

IUPAC Name |

methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-[[2-[(1S,3R)-1-(1,3-benzodioxol-5-yl)-3-methoxycarbonyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-oxoethyl]-ethylamino]acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H43N5O10/c1-4-49(21-39(52)50-33(45(54)56-2)19-29-27-9-5-7-11-31(27)47-41(29)43(50)25-13-15-35-37(17-25)60-23-58-35)22-40(53)51-34(46(55)57-3)20-30-28-10-6-8-12-32(28)48-42(30)44(51)26-14-16-36-38(18-26)61-24-59-36/h5-18,33-34,43-44,47-48H,4,19-24H2,1-3H3/t33-,34-,43+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPQHEXUZQQJMO-RKTRKJHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC)CC(=O)N6C(CC7=C(C6C8=CC9=C(C=C8)OCO9)NC1=CC=CC=C71)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC(=O)N1[C@H](CC2=C([C@@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC)CC(=O)N6[C@H](CC7=C([C@@H]6C8=CC9=C(C=C8)OCO9)NC1=CC=CC=C71)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H43N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-02-0 | |

| Record name | Bisprehomotadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803592020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BISPREHOMOTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8JPL34R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Precursor Chemistry of Bisprehomotadalafil

Methodologies for Dimeric Tadalafil (B1681874) Analogue Construction

The synthesis of Bisprehomotadalafil requires the optimization of the amide coupling reaction, particularly due to the sterically hindered nature of the amine precursor. jst.go.jp Initial attempts using various common coupling reagents showed limited success, with low conversion rates and significant recovery of unreacted starting materials. jst.go.jp This necessitated a systematic examination of different reagents and conditions to maximize the yield of the desired dimeric product. jst.go.jpresearchgate.net The optimization process revealed that the choice of coupling reagent is paramount to overcoming the steric hindrance and efficiently forming the two necessary amide bonds. jst.go.jp

Among several reagents tested, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-Oxid Hexafluorophosphate (B91526), commonly known as HATU, was identified as the most effective coupling agent for producing this compound. jst.go.jpresearchgate.net HATU is a well-established reagent in peptide coupling chemistry, known for its high efficiency and fast reaction rates, especially in cases involving hindered substrates. wikipedia.orgenamine.netchemicalbook.com In the synthesis of this compound, HATU successfully activated the diacid precursor, allowing the sterically hindered amine to be almost completely consumed, leading to moderate to good yields where other reagents failed. jst.go.jp This demonstrated that HATU is the reagent of choice for the diamide (B1670390) formation required to produce these dimeric tadalafil analogues. jst.go.jpresearchgate.net

Table 1: Comparison of Coupling Reagents in the Synthesis of this compound (cis-isomer)

| Coupling Reagent | Base | Yield (%) | Notes |

|---|---|---|---|

| PyBroP | NMM | 14 | Based on 70% conversion |

| DMT-MM | NMM | 10 | Based on 50% conversion |

| HATU | NMM | 59 | Reagent of choice |

Data sourced from a study on the synthesis of dimeric tadalafil analogues. jst.go.jp The reactions were conducted with a diacid, an amine precursor, the specified coupling reagent, and a base. jst.go.jp

Stereochemical Considerations in this compound Synthesis

Stereochemistry, the spatial arrangement of atoms in a molecule, is a critical aspect of the synthesis and structural identification of this compound. jst.go.jpyoutube.comyoutube.com The molecule contains chiral centers, meaning it can exist in different three-dimensional forms known as stereoisomers. youtube.comyoutube.com The relative orientation of substituent groups on the molecule's ring structures determines its classification as a cis- or trans- isomer. wikipedia.org

A significant finding in the study of this compound was the revision of its stereochemical structure. jst.go.jpresearchgate.net When the compound was first isolated from adulterated dietary supplements, its structure was tentatively identified as the trans-isomer. jst.go.jp In a trans configuration, the functional groups are located on opposite sides of the molecule's ring plane. wikipedia.orglibretexts.org

Identification and Utilization of Key Synthetic Precursors

The synthesis of this compound relies on specific precursor molecules. The primary building blocks identified in the successful synthetic route are:

A dicarboxylic acid (diacid 8a): This molecule acts as the linker, containing two carboxylic acid groups that will form amide bonds. jst.go.jp

A sterically hindered amine (amine 9): This precursor contains the core pyrido[3,4-b]indole structure characteristic of tadalafil and provides the amine group for the coupling reaction. jst.go.jpresearchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-Oxid Hexafluorophosphate | HATU |

| Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | PyBroP |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMT-MM |

| N-methylmorpholine | NMM |

Advanced Analytical Characterization of Bisprehomotadalafil

Spectroscopic and Spectrometric Approaches for Structural Elucidationtandfonline.comnih.gov

Structural elucidation is the cornerstone of identifying novel, unapproved drug analogues. For complex molecules like Bisprehomotadalafil, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is often essential for complete characterization. tandfonline.com These techniques provide detailed information about the molecule's atomic connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of organic molecules. libretexts.org Certain organic compounds can exist as stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. jeol.com While standard NMR spectra of enantiomers (non-superimposable mirror images) are identical, their differentiation is possible by converting them into diastereomers through the use of a chiral derivatizing agent. jeol.comreddit.com Diastereomers have different physical properties and, therefore, produce distinct signals in the NMR spectrum, allowing for their identification and quantification. wikipedia.orgreddit.com

For tadalafil (B1681874) and its analogues, which possess chiral centers, NMR is critical for establishing the correct stereochemistry. Two-dimensional (2D) NMR experiments are often required to resolve complex structural features and confirm the relative configuration of the stereocenters. tandfonline.com

As specific NMR data for this compound is not publicly available, the following table presents ¹H and ¹³C NMR data for a closely related tadalafil analogue, N-cyclohexyl nortadalafil, which was structurally elucidated after being isolated from an adulterated dietary supplement. nih.gov This data illustrates the type of information obtained from NMR analysis for structural confirmation.

¹H and ¹³C NMR Spectroscopic Data for a Tadalafil Analogue (N-cyclohexyl nortadalafil) in CDCl₃

| Position | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| 1 | - | 166.5 |

| 2-NH | 5.92 (s) | - |

| 3 | 4.30 (dd, 11.6, 4.0), 3.91 (dd, 11.6, 2.0) | 55.4 |

| 4 | - | 166.0 |

| 5-CH | 4.22 (m) | 59.8 |

| 6 | 6.07 (s) | 57.1 |

| 7a | 3.32 (ddd, 15.6, 10.8, 4.8) | 26.1 |

| 7b | 2.89 (dt, 15.6, 4.0) | - |

| 8-NH | 8.16 (s) | - |

| 9 | - | 136.6 |

| 10 | 7.52 (d, 8.4) | 118.6 |

| 11 | 7.08 (t, 7.6) | 121.7 |

| 12 | 7.15 (t, 7.6) | 120.0 |

| 13 | 7.30 (d, 7.6) | 125.9 |

| 14 | - | 127.3 |

| 1' | - | 148.2 |

| 2' | 6.80 (s) | 106.8 |

| 3' | - | 147.2 |

| 4' | 6.72 (d, 8.0) | 108.4 |

| 5' | 6.64 (d, 8.0) | 121.6 |

| 6' | - | 132.0 |

| O-CH₂-O | 5.93 (s) | 101.2 |

| 1''-CH | 3.65 (m) | 52.8 |

| 2'', 6''-CH₂ | 1.95 (m), 1.79 (m) | 31.0 |

| 3'', 5''-CH₂ | 1.68 (m), 1.25 (m) | 25.1 |

| 4''-CH₂ | 1.55 (m) | 25.7 |

Data sourced from a study on N-cyclohexyl nortadalafil. nih.gov

Mass Spectrometry Techniques: Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)nih.govmdpi.comeag.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is indispensable for determining the molecular weight and elemental composition of unknown compounds.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry combines a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer. wikipedia.orgnih.gov This hybrid approach offers high mass accuracy and resolution, allowing for the precise determination of a compound's elemental formula from its measured mass. tofwerk.com Q-TOF instruments can perform tandem mass spectrometry (MS/MS), where a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. researchgate.net This fragmentation pattern provides a structural fingerprint that is crucial for identifying unknown substances, especially when reference standards are unavailable. mdpi.com The high sensitivity and specificity of Q-TOF-MS make it a powerful tool for screening and identifying new psychoactive substances and undeclared pharmaceutical analogues in complex matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) couples the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. eag.comwikipedia.org The LC system separates the components of a mixture, and the MS/MS system provides sensitive and selective detection and structural information for each component. nebiolab.com This technique is widely used for the quantification of specific analytes in complex samples, such as determining the amount of an adulterant in a dietary supplement. researchgate.netbioxpedia.com

The table below shows the high-resolution mass spectrometry (HRMS) and MS/MS data for the protonated molecule of N-cyclohexyl nortadalafil, illustrating how these techniques provide evidence for structural elucidation. nih.gov

HRMS and MS/MS Fragmentation Data for a Tadalafil Analogue (N-cyclohexyl nortadalafil)

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) | Proposed Formula |

|---|---|---|---|---|

| [M+H]⁺ | 457.2183 | 457.2180 | -0.7 | C₂₆H₂₉N₄O₄ |

| Fragment 1 | 262.0819 | 262.0818 | -0.4 | C₁₄H₁₂N₃O₃ |

| Fragment 2 | 205.0655 | 205.0655 | 0.0 | C₁₂H₉N₂O₂ |

| Fragment 3 | 135.0441 | 135.0441 | 0.0 | C₈H₇O₂ |

Data sourced from a study on N-cyclohexyl nortadalafil. nih.gov

Chromatographic Separation and Isolation Techniquesnih.govshimadzu.com

Before a compound can be fully characterized, it must often be separated from a mixture and purified. interchim.com Chromatography is the primary set of techniques used for this purpose. rotachrom.com

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. shimadzu.com When the goal is to isolate and collect a purified compound for further analysis (like NMR), the technique is referred to as preparative or semi-preparative HPLC. shimadzu.comthermofisher.com The process involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). eag.com Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column. interchim.com

In the context of identifying this compound, HPLC is used first to detect its presence in a sample and then on a larger, preparative scale to isolate a sufficient quantity of the pure substance for definitive structural elucidation by NMR. nih.gov

The following table provides an example of the conditions used for the semi-preparative HPLC purification of the tadalafil analogue N-cyclohexyl nortadalafil. nih.gov

Example of Semi-Preparative HPLC Method for Tadalafil Analogue Purification

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260 Infinity II LC System |

| Column | Welch Ultimate XB-C18 (250 mm × 10 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water |

| Gradient | 55% Acetonitrile for 20 min |

| Flow Rate | 4.0 mL/min |

| Detection Wavelength | 285 nm |

| Injection Volume | 500 µL |

Method parameters sourced from a study on N-cyclohexyl nortadalafil. nih.gov

Methodological Advancements in Analytical Chemistry for Analogue Detectionnih.govnih.gov

The continuous emergence of new, unapproved drug analogues presents a significant challenge to regulatory bodies and testing laboratories. nih.gov Perpetrators of illegal adulteration constantly synthesize new molecules to evade standard detection methods. nih.gov This has driven significant advancements in analytical chemistry.

Modern screening strategies have moved beyond simple HPLC-UV methods towards more sophisticated and definitive techniques. tandfonline.com The coupling of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry, particularly Quadrupole-Orbitrap or Q-TOF systems, has become a vital tool. nih.govmdpi.com These systems allow for the detection of unknown compounds by screening for accurate masses and characteristic fragmentation patterns of a particular drug class, even without a pure reference standard. mdpi.com

The development of comprehensive mass spectral libraries for known PDE-5 inhibitors and their predicted metabolites and analogues enhances the ability to tentatively identify new variants. mdpi.com As new analogues like this compound are discovered and characterized, their spectral data are added to these libraries, improving the future detection of related compounds. The evolution of analytical technology with enhanced sensitivity and resolution remains critical in the ongoing effort to combat the distribution of adulterated products. tandfonline.com

Molecular Interaction and Target Engagement Research of Bisprehomotadalafil

In Vitro Investigations of Biochemical Target Binding

In vitro studies form the cornerstone of characterizing the direct physical interaction between a compound and its protein targets. These cell-free and cell-based assays provide quantitative data on binding affinity, target specificity, and the conformational changes induced by the ligand.

The assessment of ligand-protein interactions within a cellular environment is crucial for confirming that a compound can engage its target under more physiologically relevant conditions. nih.gov Monitoring these interactions helps to validate the mechanism of action and assess the compound's efficacy. nih.gov Various methods are employed to study these interactions directly in living cells or cell lysates. frontiersin.org

One common approach involves the use of split-protein systems, such as the bimolecular fluorescence complementation (BiFC) assay. nih.gov In this technique, a fluorescent protein is split into two non-fluorescent fragments, which are then fused to the protein of interest and its putative binding partner. nih.gov If the two proteins interact, the fluorescent protein fragments are brought into proximity, allowing them to refold and emit a fluorescent signal, thus visualizing the interaction in live cells. nih.gov Another method is the use of immunoassays that can provide rapid and sensitive measurements of target engagement. promega.com.br

These cellular assays are instrumental in moving from a biochemical understanding of protein-ligand binding to a more biologically relevant context, confirming that the compound can access and bind to its target within the complex milieu of a cell.

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to monitor the engagement of a ligand with its target protein in intact cells and tissues. mdpi.comelrig.org The principle behind CETSA is that ligand binding typically alters the thermal stability of the target protein. mdpi.comnih.gov This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains. elrig.orgnih.gov

When a compound like Bisprehomotadalafil binds to its target, for instance, a phosphodiesterase (PDE) enzyme, it is expected to stabilize the protein's structure. This stabilization would result in a higher melting temperature for the protein-ligand complex compared to the unbound protein.

Methodological Approaches in CETSA:

Western Blot-based CETSA: This is a targeted approach used to validate the engagement of a specific protein. mdpi.com After heat treatment and separation of aggregated proteins, the soluble fraction is analyzed by Western blot using an antibody specific to the target protein. mdpi.com

Mass Spectrometry-based CETSA (Thermal Proteome Profiling - TPP): This is a proteome-wide approach that allows for the unbiased identification of a compound's targets and off-targets. mdpi.combiorxiv.org Instead of a Western blot, mass spectrometry is used to quantify the thermal stability of thousands of proteins simultaneously. mdpi.combiorxiv.org

Table 1: Comparison of CETSA Methodologies

| Feature | Western Blot-based CETSA | Mass Spectrometry-based CETSA (TPP) |

|---|---|---|

| Principle | Ligand-induced thermal stabilization of a specific protein. mdpi.com | Ligand-induced thermal stabilization across the proteome. biorxiv.org |

| Detection | Antibody-based detection of a known target protein. mdpi.com | Mass spectrometry-based quantification of thousands of proteins. biorxiv.org |

| Throughput | Low to medium. | High-throughput, proteome-wide. mdpi.com |

| Application | Target validation and structure-activity relationship studies. frontiersin.org | Unbiased target deconvolution and off-target identification. frontiersin.orgbiorxiv.org |

Limited Proteolysis-Mass Spectrometry (LiP-MS) is a structural proteomics technique that can identify ligand-induced conformational changes in proteins on a proteome-wide scale. eubopen.orgnih.gov The method relies on the principle that the binding of a small molecule can alter the structure of a protein, making certain regions more or less susceptible to cleavage by a protease, such as proteinase K. eubopen.orgmtoz-biolabs.com

In a typical LiP-MS experiment to study this compound, native cell lysates would be treated with the compound. eubopen.org This is followed by a brief digestion with a low concentration of a non-specific protease. mtoz-biolabs.comiaanalysis.com The resulting peptides are then fully digested with trypsin and analyzed by mass spectrometry. eubopen.orgmtoz-biolabs.com Changes in the abundance of specific peptides between the treated and untreated samples indicate regions of the protein that have undergone a conformational change upon ligand binding. eubopen.org This can provide insights into the binding site and the allosteric effects of the compound. mtoz-biolabs.com

LiP-MS offers a complementary approach to CETSA for target deconvolution and can provide valuable structural information that is not attainable with thermal shift assays alone. mtoz-biolabs.com

Table 2: Key Steps in a LiP-MS Workflow

| Step | Description |

|---|---|

| 1. Sample Preparation | Native cell lysates are prepared and treated with the compound of interest (e.g., this compound) or a vehicle control. eubopen.org |

| 2. Limited Proteolysis | A brief digestion with a non-specific protease (e.g., proteinase K) is performed under native conditions. eubopen.orgiaanalysis.com |

| 3. Denaturation and Full Digestion | The reaction is stopped, proteins are denatured, and a full tryptic digest is carried out. eubopen.org |

| 4. Mass Spectrometry | The resulting peptide mixture is analyzed by LC-MS/MS to identify and quantify the peptides. mtoz-biolabs.comiaanalysis.com |

| 5. Data Analysis | Peptide abundances are compared between the treated and control samples to identify significant changes, indicating conformational alterations. nih.govnih.gov |

Understanding Putative Molecular Mechanisms of Action through Analogues

The molecular mechanism of action of this compound can be inferred by studying its structural analogues, such as tadalafil (B1681874) and other phosphodiesterase type 5 (PDE5) inhibitors. nih.govdntb.gov.ua These compounds are known to selectively inhibit PDE5, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). nih.govuts.edu.au By inhibiting PDE5, these compounds lead to an accumulation of cGMP, which in turn mediates various physiological effects. nih.gov

Studies on analogues have revealed that their inhibitory activity and selectivity are determined by specific interactions with the active site of the PDE5 enzyme. dntb.gov.ua The binding of these inhibitors is primarily driven by hydrophobic interactions, hydrogen bonds, and van der Waals forces. slideshare.neth-its.org Understanding the structure-activity relationships of these analogues provides a framework for predicting how this compound might interact with PDE5 and other potential off-targets. dntb.gov.ua The study of related compounds can also shed light on potential downstream signaling pathways and cellular responses. nih.govnih.govdrugbank.com

Computational Modeling and Simulation of Molecular Interactions

Computational approaches are invaluable for visualizing and predicting the interactions between a small molecule and its protein target at an atomic level. frontiersin.orgimb.am These methods can complement experimental data and provide detailed insights into the binding mode and affinity of a compound.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. mdpi.com For this compound, docking studies would be performed using a crystal structure of its putative target, such as PDE5. The results would provide a model of the binding pose, highlighting key interactions with amino acid residues in the active site.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time. nih.gov These simulations can reveal the stability of the binding pose predicted by docking, as well as ligand-induced conformational changes in the protein that are not apparent from static structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By building a QSAR model for a set of PDE5 inhibitors including this compound, it would be possible to predict the activity of new analogues and guide further compound optimization.

These computational tools are essential for rational drug design and for generating hypotheses about the molecular mechanisms of action that can then be tested experimentally. tum.depurdue.edu

Role of Bisprehomotadalafil in Contemporary Drug Design Research

Principles of Analogue Design in Phosphodiesterase Inhibition Context

Analogue design is a cornerstone of medicinal chemistry, involving the systematic modification of a known active molecule (the "lead compound") to enhance desired properties such as potency, selectivity, and pharmacokinetic profile. In the context of phosphodiesterase inhibitors like tadalafil (B1681874) and its analogues, several key principles guide this process.

The primary goal is often to modulate the interaction with the target enzyme, PDE5, which specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). acs.org The core structure of tadalafil, a tetrahydro-β-carboline derivative, is crucial for its inhibitory activity. acs.orgthieme-connect.com Analogue design for PDE inhibitors frequently focuses on:

Side-Chain Optimization: Altering the side chains attached to the core structure can significantly impact potency and selectivity. For instance, optimization of the side chain on the hydantoin (B18101) ring of early lead compounds led to the development of highly potent and selective PDE5 inhibitors. acs.org

Stereochemistry: The three-dimensional arrangement of atoms is critical. Research on tadalafil analogues has shown that the stereochemistry of the compounds is relevant to their PDE5 inhibitory activity. thieme-connect.com The synthesis and structural revision of Bisprehomotadalafil itself confirmed its structure as a cis-isomer, which was crucial for its use as an accurate reference standard. jst.go.jpnih.gov

Lipophilicity and Permeability: Modifying a compound's lipophilicity can alter its absorption, distribution, metabolism, and excretion (ADME) properties. For example, adding a charged group like malonic acid to sildenafil, another PDE5 inhibitor, was shown to reduce its systemic delivery while maintaining local activity in the colon epithelium. mdpi.com This principle is a key consideration in designing analogues with specific therapeutic profiles.

This compound exemplifies a specific type of analogue design—dimerization. The creation of a dimeric structure, where two tadalafil-like pharmacophores are linked, explores how multivalency might affect target interaction. ontosight.ai While primarily synthesized for analytical purposes, such dimeric analogues can provide insights into the topology of the enzyme's binding site and potential for bivalent interactions.

Structure-Based Drug Design (SBDD) Methodologies for Novel Analogues

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, such as an enzyme, to design and optimize inhibitors. researchgate.netnih.gov This powerful approach accelerates the drug discovery process and reduces costs compared to traditional screening methods. researchgate.netnih.govportlandpress.com For PDE5 inhibitors, SBDD has been instrumental in understanding the molecular basis of their action and in designing new, more effective analogues.

The SBDD process for developing novel analogues related to compounds like this compound generally follows these steps:

Target Identification and Preparation: The first step is to obtain a high-resolution 3D structure of the target protein, in this case, PDE5. This is typically achieved through X-ray crystallography or cryo-electron microscopy. nih.govportlandpress.com The quality of the structure is critical for the success of the SBDD campaign. nih.gov

Binding Site Analysis: With the 3D structure, researchers can identify and characterize the active site where the natural substrate (cGMP) and inhibitors bind. For PDE5, studies have revealed a deep binding pocket with key amino acid residues that interact with inhibitors. nih.gov For example, an invariant glutamine residue is crucial for binding almost all PDE inhibitors. nih.gov

Docking and Scoring: Computational docking programs are used to predict how potential new molecules, or analogues, will bind to the active site. nih.gov These programs generate multiple possible binding poses and "score" them based on factors like electrostatic interactions and hydrogen bond formation to estimate the binding affinity. researchgate.netnih.gov This allows for the virtual screening of large libraries of compounds.

Lead Optimization: "Hit" compounds identified through screening are then optimized. SBDD guides the chemical modification of the hit to improve its fit and interactions with the target, thereby enhancing its potency and selectivity. nih.gov For tadalafil analogues, SBDD can help rationalize why certain modifications, such as substitutions at the N2-nitrogen, are well-tolerated as this position is oriented toward a large solvent-exposed pocket in the PDE5 active site. acs.org

The development of fluorinated tadalafil analogues for PET imaging provides a clear example of SBDD in action. Researchers used the known structure of the PDE5 active site to design analogues where fluorinated substituents would be tolerated without significantly disrupting the binding affinity. acs.org

| Residue | Interaction Type | Role in Inhibition |

|---|---|---|

| Gln817 | Hydrogen Bond | Crucial for binding of substrate and most PDE inhibitors. nih.gov |

| Phe820 | Stacking Interaction | Forms a key stacking interaction with the inhibitor's core ring system. nih.gov |

| L725, F786, L804 | Hydrophobic Interactions | Flank the periphery of the active site; steric clash can decrease potency. acs.org |

Computational Drug Design Strategies for this compound-Related Compounds

Computational drug design encompasses a wide range of in silico techniques that complement experimental methods to accelerate the discovery of new drugs. mdpi.commdpi.com These strategies are vital for exploring the vast chemical space and for predicting the properties of novel compounds like this compound and its relatives.

Key computational strategies applicable to the design of tadalafil analogues include:

Virtual Screening: This involves computationally screening large databases of virtual compounds to identify those likely to bind to the target. nih.gov For PDE5, virtual libraries can be docked into the enzyme's active site to prioritize a smaller, more manageable number of candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. ddg-pharmfac.net By analyzing a set of known PDE5 inhibitors, a QSAR model can be built to predict the inhibitory potency of new, unsynthesized analogues. This helps in designing compounds with potentially higher activity.

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. researchgate.net For PDE5 inhibitors, a pharmacophore model would define the necessary arrangement of features like hydrogen bond donors/acceptors and hydrophobic regions, guiding the design of new scaffolds that fit these criteria.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a protein and a bound ligand over time. This provides a dynamic view of the drug-target interaction, revealing how the protein structure might flex to accommodate the ligand and the stability of the binding pose. ddg-pharmfac.net This can offer deeper insights than static docking models.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. curiaglobal.com This is crucial in early-stage drug design to filter out candidates that are likely to fail later in development due to poor pharmacokinetic properties or toxicity.

The synthesis of this compound was driven by an analytical need, but the principles of computational design are central to the broader field of discovering novel PDE inhibitors for therapeutic use. jst.go.jpnih.gov These computational methods allow researchers to rationally design analogues with improved potency, selectivity against other PDE isoforms, and better drug-like properties. mdpi.comnih.gov

| Strategy | Application | Example/Benefit |

|---|---|---|

| Virtual Screening | Identify novel "hit" compounds from large libraries. nih.gov | Reduces the number of compounds needing experimental screening. mdpi.com |

| QSAR | Predict the activity of new analogues based on structure. ddg-pharmfac.net | Guides the design of more potent inhibitors. |

| Pharmacophore Modeling | Define essential features for inhibitor binding. researchgate.net | Allows for scaffold hopping to discover novel chemical series. |

| Molecular Dynamics | Simulate the dynamic interaction between inhibitor and PDE5. ddg-pharmfac.net | Assesses the stability of binding and reveals conformational changes. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. curiaglobal.com | Eliminates compounds with unfavorable drug-like properties early on. curiaglobal.com |

Patent Landscape and Intellectual Property Considerations for Bisprehomotadalafil

Analysis of Patent Literature Pertaining to Tadalafil (B1681874) Analogues

The patent landscape for tadalafil analogues is extensive and complex, characterized by broad claims in foundational patents and a multitude of subsequent patents covering specific structural variations. While a specific patent explicitly naming "Bisprehomotadalafil" has not been identified in public databases, the intellectual property framework surrounding tadalafil strongly suggests that such a compound would fall under the purview of existing patents.

The intellectual origin of many tadalafil analogues discovered in illicit products can be traced back to the patent literature filed by pharmaceutical companies during the drug discovery process. researchgate.netnih.gov These patents often disclose a wide range of structural modifications to the core tadalafil molecule, creating a "patent fence" to protect their innovations from competitors. repec.orgsternitzke.comresearchgate.net This strategy involves filing patents on numerous related compounds, even if they are not all developed into commercial drugs.

Key patents in the field, such as those assigned to ICOS Corporation (later acquired by Eli Lilly), describe the fundamental tetracyclic ring structure of tadalafil and claim variations at several positions. epo.orggoogle.com For instance, patents cover modifications to the N-methyl group of the piperazinedione ring, the benzodioxole moiety, and the core pyrido[3,4-b]indole skeleton. sci-hub.st The claims are often broad enough to include a vast number of potential analogues, including those with altered alkyl groups, which would likely encompass this compound.

One example of a patent for a tadalafil analogue is for novel deuterated versions of tadalafil. epo.org This patent, assigned to Concert Pharmaceuticals Inc., claims tadalafil derivatives where specific hydrogen atoms are replaced by deuterium (B1214612), aiming to improve the drug's pharmacokinetic properties. epo.org While structurally different from this compound, this patent illustrates how specific modifications to the tadalafil structure are protected.

The identification of "trans-Bisprehomotadalafil" in an adulterated dietary supplement highlights the practical implications of this broad patent coverage. nih.govresearchgate.net This dimeric compound, consisting of two pretadalafil moieties linked by an ethylamino group, represents a structural variation that, while not a marketed drug, likely falls within the scope of foundational tadalafil analogue patents. nih.gov

Table 1: Selected Tadalafil Analogues and Their Reported Status

| Compound Name | Brief Description | Patent Context |

|---|---|---|

| Tadalafil | The original approved PDE5 inhibitor with a (6R,12aR) configuration. | Foundational patents by ICOS/Eli Lilly covering the core structure and its use. aitkenklee.comjuve-patent.com |

| trans-Tadalafil | A diastereomer of tadalafil. | Often results from non-stereospecific synthesis; its existence is acknowledged in the context of purification processes described in patent literature. researchgate.net |

| Deuterated Tadalafil | Tadalafil with deuterium substitutions to alter metabolic profile. | Specific patents exist, such as EP2324886A1, claiming these modified structures. epo.org |

| Chloropretadalafil | A synthetic precursor to tadalafil. | Mentioned in patents as an intermediate in the synthesis of tadalafil and its analogues. nih.gov |

| trans-Bisprehomotadalafil | A dimeric analogue found in dietary supplements. | No specific patent found, but likely covered by broad claims for tadalafil derivatives. nih.govum.edu.my |

Synthetic Route Disclosures and Intellectual Property Protection

The intellectual property protection for tadalafil analogues extends beyond the final compounds to encompass the synthetic routes used for their preparation. The patent literature provides a flexible and detailed blueprint for synthesizing hundreds of potential analogues, a fact that has been exploited by clandestine laboratories. researchgate.netnih.gov

The primary synthesis of tadalafil, as disclosed in patents, typically involves a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal (B3395001). This is followed by a series of steps, including chloroacetylation and cyclization with methylamine (B109427), to form the final tetracyclic structure. google.comgoogle.com Patents often claim not only this specific route but also variations of it, protecting different reagents, solvents, and reaction conditions.

For example, a key intermediate in the synthesis is chloropretadalafil. nih.gov The subsequent reaction of this intermediate with different amines allows for the creation of a wide array of N-substituted tadalafil analogues. sci-hub.st This modularity in the synthesis is a key aspect of the intellectual property, as it allows for the protection of a large chemical space around the core tadalafil structure.

The synthesis of this compound has not been explicitly described in the patent literature. However, based on its structure, it is likely formed from intermediates in the tadalafil synthesis. The presence of two "pretadalafil" moieties suggests a variation in the standard synthetic pathway, possibly involving the reaction of a tadalafil precursor with a bifunctional linking agent. nih.gov

The intellectual property surrounding these synthetic routes is crucial for the originator companies. By patenting the methods of production, they create an additional layer of protection that makes it more difficult for competitors to legally manufacture the compounds, even if the final compound patent has expired or is challenged.

Table 2: Key Steps in Tadalafil Synthesis and IP Considerations

| Synthetic Step | Description | Intellectual Property Implications |

|---|---|---|

| Pictet-Spengler Reaction | Condensation of D-tryptophan methyl ester with piperonal to form the tetrahydro-β-carboline core. | Patents cover the specific reactants, catalysts (e.g., trifluoroacetic acid), and conditions for this stereoselective reaction. google.com |

| Chloroacetylation | Acylation of the nitrogen atom of the tetrahydro-β-carboline intermediate with chloroacetyl chloride. | The use of this specific acylating agent and the resulting intermediate (chloropretadalafil) are protected. nih.gov |

| Cyclization | Reaction with a primary amine (e.g., methylamine for tadalafil) to form the piperazinedione ring. | Patents claim a wide variety of amines that can be used in this step, leading to a large number of possible analogues. sci-hub.st |

| 'One-Pot' Process | Combining the chloroacetylation and cyclization steps without isolating the intermediate. | This process improvement is also a subject of patent protection, aiming for efficiency and higher purity. google.com |

Innovation Trends and Patent Strategies in PDE5 Inhibitor Analogue Development

The development of PDE5 inhibitor analogues is driven by several innovation trends, each with corresponding patent strategies. A primary goal is to improve upon the properties of existing drugs like tadalafil, such as enhancing selectivity, improving the pharmacokinetic profile, or reducing side effects. epo.org

One significant trend is the development of "second-generation" PDE5 inhibitors. These are often structurally distinct from the first-generation drugs but retain the same mechanism of action. The patent strategy here is to secure new composition of matter patents for these novel chemical entities.

Another key strategy is "patent fencing," which is particularly evident in the PDE5 inhibitor field. repec.orgsternitzke.comresearchgate.net This involves creating a dense web of patents around a blockbuster drug to extend its market exclusivity and deter generic competition. These patents can cover:

New formulations: For example, different dosage forms or delivery systems. google.com

New medical uses: Applying the drug to treat conditions other than erectile dysfunction, such as pulmonary arterial hypertension.

Specific isomers: Patenting specific stereoisomers with superior efficacy or safety profiles.

Metabolites and prodrugs: Protecting the active metabolites of the drug or precursor compounds (prodrugs).

Analogues and derivatives: As seen with tadalafil, patenting a wide range of structurally related compounds. sci-hub.st

The case of tadalafil's dosage patents illustrates this strategy. Patents were filed for specific low-dose daily regimens, which represented a new therapeutic approach compared to the on-demand use of other PDE5 inhibitors. juve-patent.com However, these types of patents have faced legal challenges and have been invalidated in several jurisdictions on the grounds of being obvious. aitkenklee.comjuve-patent.com

The continuous discovery of unapproved tadalafil analogues like this compound in dietary supplements is an unintended consequence of the extensive disclosure in patent filings. researchgate.netnih.gov While intended to protect intellectual property, the detailed synthetic information in patents can be exploited by illicit manufacturers. This highlights the ongoing cat-and-mouse game between pharmaceutical innovators and counterfeiters in the lucrative PDE5 inhibitor market. nih.govnih.gov The race to replace or improve upon existing PDE5 inhibitors continues, with a significant number of patents being filed for new interventions and treatment strategies for erectile dysfunction. nih.govnih.gov

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for preclinical studies evaluating Bisprehomotadalafil's pharmacokinetic properties?

- Methodological Answer : Preclinical studies should define clear objectives (e.g., absorption, distribution, metabolism, excretion) and select appropriate animal models with physiological relevance to humans. Use randomized controlled trials (RCTs) to minimize bias, and ensure dose-ranging studies include both therapeutic and supratherapeutic doses. Endpoints must align with regulatory guidelines (e.g., plasma concentration-time curves, bioavailability metrics). Include control groups (vehicle/placebo and active comparators) to isolate compound-specific effects .

- Data Reporting : Tables should summarize pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) with statistical significance (p-values) and confidence intervals. Avoid duplicating data in text and figures .

Q. How can researchers determine the optimal sample size for in vitro assays assessing this compound's enzymatic inhibition?

- Methodological Answer : Conduct power analysis using pilot data to estimate effect size variability. For enzyme inhibition assays (e.g., PDE5 inhibition), apply the Cheng-Prusoff equation to calculate IC50 values under varying substrate concentrations. Use triplicate measurements per condition to account for intra-assay variability. Software tools like GraphPad Prism or R can model dose-response curves and validate sample adequacy .

Q. What analytical techniques are recommended for characterizing this compound's stability under varying pH and temperature conditions?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Accelerated stability studies (40°C/75% RH) should follow ICH Q1A guidelines, with degradation products identified via mass spectrometry. Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Report degradation thresholds (e.g., ±5% API loss) in tabular form .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's reported efficacy across different in vivo models of pulmonary hypertension?

- Methodological Answer : Perform a systematic review of existing data to identify confounding variables (e.g., species-specific metabolic pathways, dosing regimens). Conduct sensitivity analyses to assess model robustness. Validate findings using orthogonal assays (e.g., echocardiography vs. right ventricular pressure measurements). Publish negative results to reduce publication bias .

- Example Table :

| Model Type | Efficacy (ΔmPAP) | Key Confounders | Statistical Significance |

|---|---|---|---|

| Rat MCT | -12 mmHg | Hepatic metabolism | p < 0.01 |

| Mouse Hypoxia | -8 mmHg | Cardiac output variability | p = 0.06 |

Q. What strategies optimize the synthesis of this compound analogs to enhance target selectivity while minimizing off-target effects?

- Methodological Answer : Use computational chemistry (e.g., molecular docking with PDE isoforms) to predict binding affinities. Prioritize analogs with >10-fold selectivity in enzyme inhibition assays. Validate off-target effects via proteome-wide profiling (e.g., KinomeScan). Structure-activity relationship (SAR) tables should highlight critical functional groups and their contributions to selectivity .

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate this compound's mechanism of action in heterogeneous cell populations?

- Methodological Answer : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to transcriptomic datasets. Use weighted gene co-expression networks (WGCNA) to identify hub genes/proteins modulated by the compound. Validate findings with siRNA knockdown or CRISPR-Cas9 experiments. Visualize integrated data using Cytoscape or heatmaps .

Methodological Pitfalls & Solutions

Q. Why might conflicting results arise in this compound's cytochrome P450 inhibition profiles, and how can these be addressed?

- Answer : Variability may stem from differences in assay conditions (e.g., microsomal vs. recombinant enzymes). Standardize protocols per FDA guidance (e.g., substrate depletion method). Use positive controls (e.g., ketoconazole for CYP3A4) and report kinetic parameters (Ki, IC50) with 95% CIs .

Q. What ethical and practical challenges arise in designing clinical trials for this compound in rare disease populations?

- Answer : Ensure trials adhere to FINER criteria (Feasible, Novel, Ethical, Relevant). For rare diseases, use adaptive trial designs with Bayesian statistics to accommodate small cohorts. Partner with patient advocacy groups for recruitment and obtain informed consent with explicit risk-benefit disclosures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.